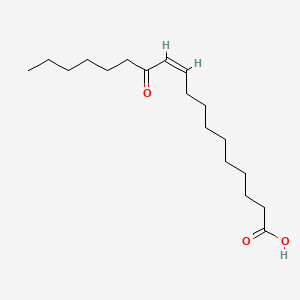
10-Octadecenoic acid, 12-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-12-Oxo-10-octadecenoic acid is a fatty acid derivative with a unique structure characterized by a double bond and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-12-Oxo-10-octadecenoic acid typically involves the oxidation of oleic acid. One common method is the use of potassium permanganate (KMnO4) in an alkaline medium, which selectively oxidizes the double bond to form the keto group. Another method involves the use of ozone (O3) followed by reductive workup with zinc (Zn) in acetic acid (CH3COOH) to achieve the desired product.
Industrial Production Methods
Industrial production of (Z)-12-Oxo-10-octadecenoic acid often employs catalytic oxidation processes. These processes utilize metal catalysts such as palladium (Pd) or platinum (Pt) to facilitate the oxidation of oleic acid under controlled conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-12-Oxo-10-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction of the keto group can produce the corresponding alcohol.
Substitution: The keto group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted fatty acids depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-12-Oxo-10-octadecenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of (Z)-12-Oxo-10-octadecenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism. It also influences cellular signaling pathways, leading to various physiological effects such as anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a similar structure but lacking the keto group.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds.
Stearic Acid: A saturated fatty acid with no double bonds or keto groups.
Uniqueness
(Z)-12-Oxo-10-octadecenoic acid is unique due to the presence of both a double bond and a keto group, which confer distinct chemical reactivity and biological activity compared to other fatty acids. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
69727-30-6 |
|---|---|
Formule moléculaire |
C18H32O3 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(Z)-12-oxooctadec-10-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h12,15H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12- |
Clé InChI |
HOGGRKZIIRPLLG-QINSGFPZSA-N |
SMILES isomérique |
CCCCCCC(=O)/C=C\CCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCC(=O)C=CCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


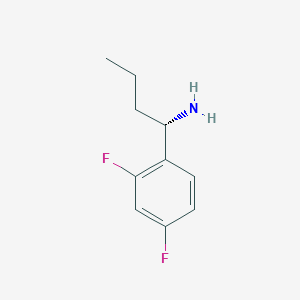
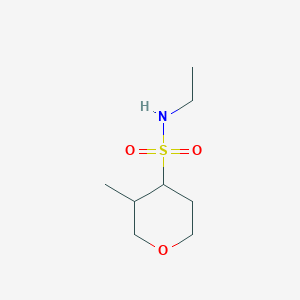
![Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13966093.png)
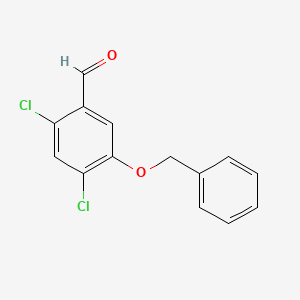
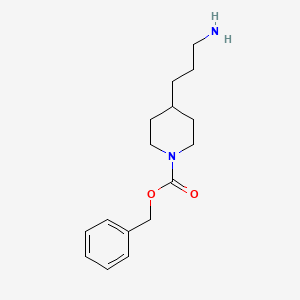
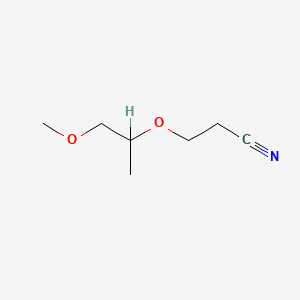
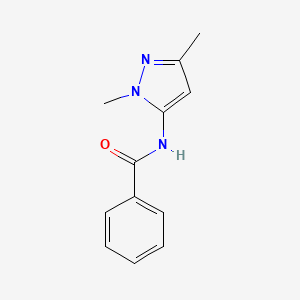
![4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B13966124.png)
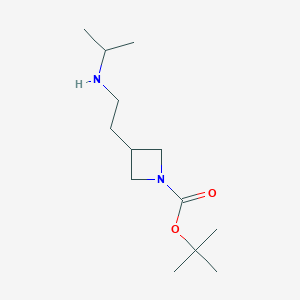
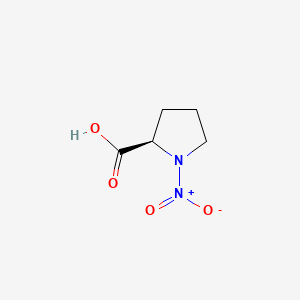
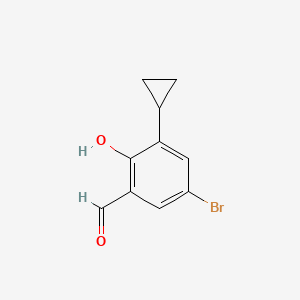
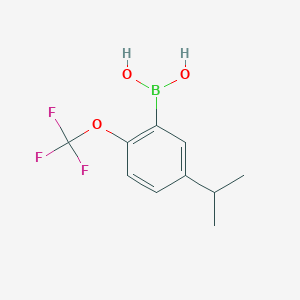
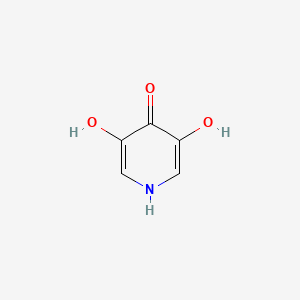
![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
